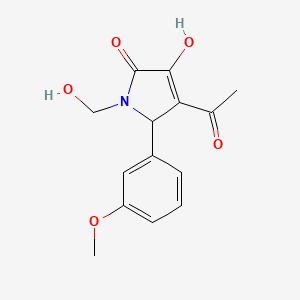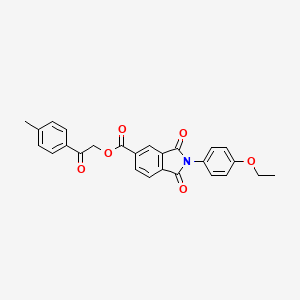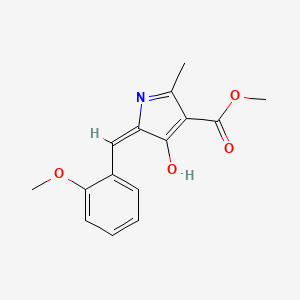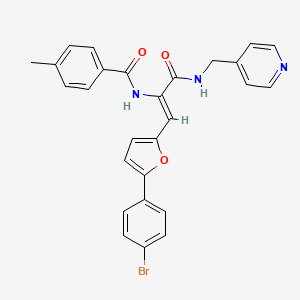
(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: , commonly referred to as m-DHPG, is a derivative of phenylglycine. It features a pyrrolidine ring with a hydroxymethyl group and a methoxyphenyl substituent. The compound’s systematic name reflects its stereochemistry, with the “4Z” indicating the geometry of the double bond.
準備方法
Synthetic Routes::
Chemical Synthesis: m-DHPG can be synthesized through a multistep process involving cyclization and functional group transformations. One common route starts from , which undergoes cyclization to form the pyrrolidine ring. Subsequent hydroxylation and methylation steps yield m-DHPG.
Enzymatic Synthesis: Enzymes such as and can catalyze the formation of m-DHPG from precursor molecules.
Industrial Production:: While m-DHPG is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
化学反応の分析
Reactions::
Oxidation: m-DHPG can undergo oxidation at the hydroxymethyl group, yielding an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Oxidation: Reagents like or are used.
Reduction: or are common reducing agents.
Substitution: or can facilitate substitution reactions.
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Various substituted m-DHPG derivatives.
科学的研究の応用
m-DHPG finds applications in various fields:
Neuroscience: As an agonist of , it modulates synaptic transmission and plasticity.
Medicine: Investigated for its potential in treating neurological disorders, including epilepsy and neurodegenerative diseases.
Chemical Biology: Used as a tool compound to study glutamatergic signaling pathways.
Industry: Its derivatives may serve as intermediates for pharmaceuticals and agrochemicals.
作用機序
m-DHPG’s primary mechanism involves binding to mGluRs, leading to downstream signaling pathways. Activation of mGluRs affects synaptic plasticity, neurotransmitter release, and neuronal excitability.
類似化合物との比較
L-DOPA (levodopa): Unlike m-DHPG, L-DOPA is primarily used to treat Parkinson’s disease.
DHPG (3,5-dihydroxyphenylglycine): Similar in structure but lacks the methoxyphenyl substituent.
: PubChem Compound Summary: m-DHPG : Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. : Cartmell, J., & Schoepp, D. D.
特性
分子式 |
C14H15NO5 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC名 |
3-acetyl-4-hydroxy-1-(hydroxymethyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H15NO5/c1-8(17)11-12(15(7-16)14(19)13(11)18)9-4-3-5-10(6-9)20-2/h3-6,12,16,18H,7H2,1-2H3 |
InChIキー |
VAVINVATYRKOAL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)


![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)

![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)

![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
